molecular formula C12H22O3 B13409970 (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester

(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester

Cat. No.: B13409970
M. Wt: 214.30 g/mol
InChI Key: VKTCCHBXOJSMGA-PRZVWEGYSA-N
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Description

(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester is an organic compound with a complex structure that includes multiple chiral centers and a conjugated double bond system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves an aldol condensation reaction between an aldehyde and a ketone to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form a diol.

    Esterification: The diol undergoes esterification with ethanol to form the ethyl ester.

    Hydroxylation: The final step involves the selective hydroxylation of the double bond to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4E,6S)-7-Hydroxy-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxy group can yield (2S,4E,6S)-7-oxo-2,4,6-trimethyl-4-heptenoic Acid Ethyl Ester.

    Reduction: Reduction of the double bond can yield (2S,6S)-7-Hydroxy-2,4,6-trimethylheptanoic Acid Ethyl Ester.

    Substitution: Substitution of the hydroxy group can yield various derivatives, depending on the substituent introduced.

Scientific Research Applications

(2S,4E,6S)-7-Hydroxy-2

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (E,2S,6S)-7-hydroxy-2,4,6-trimethylhept-4-enoate

InChI

InChI=1S/C12H22O3/c1-5-15-12(14)11(4)7-9(2)6-10(3)8-13/h6,10-11,13H,5,7-8H2,1-4H3/b9-6+/t10-,11-/m0/s1

InChI Key

VKTCCHBXOJSMGA-PRZVWEGYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)CO)/C

Canonical SMILES

CCOC(=O)C(C)CC(=CC(C)CO)C

Origin of Product

United States

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